molecular formula C17H14O5 B14733186 2,4'-Diacetoxybenzophenone CAS No. 5333-67-5

2,4'-Diacetoxybenzophenone

Cat. No.: B14733186
CAS No.: 5333-67-5
M. Wt: 298.29 g/mol
InChI Key: APZUEDATUPCJIK-UHFFFAOYSA-N
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Description

2,4’-Diacetoxybenzophenone is an organic compound belonging to the class of benzophenones It is characterized by the presence of two acetoxy groups attached to the benzene rings of the benzophenone structure

Preparation Methods

The synthesis of 2,4’-Diacetoxybenzophenone typically involves the acetylation of 2,4’-dihydroxybenzophenone. One common method is the reaction of 2,4’-dihydroxybenzophenone with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a suitable solvent, often nitrobenzene, and requires controlled temperature conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

2,4’-Diacetoxybenzophenone undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a leaving group on the aromatic ring by a nucleophile.

    Addition-Elimination Reactions: These reactions involve the addition of a nucleophile to the carbonyl group followed by the elimination of a leaving group.

Scientific Research Applications

2,4’-Diacetoxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4’-Diacetoxybenzophenone involves its interaction with specific molecular targets. For instance, benzophenone derivatives are known to interact with lanosterol 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis in certain organisms . This interaction can inhibit the enzyme’s activity, leading to various biological effects.

Comparison with Similar Compounds

2,4’-Diacetoxybenzophenone can be compared with other benzophenone derivatives such as:

Properties

CAS No.

5333-67-5

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

[4-(2-acetyloxybenzoyl)phenyl] acetate

InChI

InChI=1S/C17H14O5/c1-11(18)21-14-9-7-13(8-10-14)17(20)15-5-3-4-6-16(15)22-12(2)19/h3-10H,1-2H3

InChI Key

APZUEDATUPCJIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C

Origin of Product

United States

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